3-Methylhexanoic acid

Description

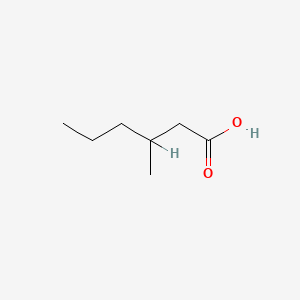

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQMQVJXSRMTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863273 | |

| Record name | 3-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-58-3 | |

| Record name | 3-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3780-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003780583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3780-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GWJ09TGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-3-Methylhexanoic acid absolute configuration

An In-Depth Technical Guide to the Absolute Configuration of (S)-3-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, with profound implications in drug development, materials science, and flavor and fragrance industries. (S)-3-Methylhexanoic acid, a seemingly simple branched-chain fatty acid, serves as an exemplary case study for the rigorous analytical workflows required to unambiguously assign stereochemistry. This technical guide provides a comprehensive overview of the principles and methodologies for determining the absolute configuration of (S)-3-Methylhexanoic acid. We will delve into the theoretical underpinnings of chirality, the practical application of the Cahn-Ingold-Prelog (CIP) priority rules, and a critical evaluation of various analytical techniques, including chiroptical methods, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. This guide is intended to be a practical resource for researchers, offering not just protocols, but also the rationale behind methodological choices to ensure scientific integrity and robust, defensible results.

The Significance of Chirality: The Case of 3-Methylhexanoic Acid

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. This is particularly critical in the pharmaceutical industry, where one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.

(S)-3-Methylhexanoic acid is a chiral carboxylic acid that finds applications as a building block in the synthesis of pharmaceuticals and as a component in flavor and fragrance compositions.[2] For instance, it is structurally related to intermediates used in the synthesis of drugs like Pregabalin, where stereochemical purity is paramount for therapeutic efficacy and safety.[3][4][5] The distinct olfactory properties of enantiomers of chiral molecules are also well-documented, making the stereospecific synthesis and analysis of compounds like this compound crucial for the flavor and fragrance industry.[6][7]

Theoretical Foundation: Assigning the (S) Configuration

The designation '(S)' in (S)-3-Methylhexanoic acid refers to its absolute configuration at the C3 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10][11] A thorough understanding of these rules is essential for any discussion of stereochemistry.

The Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP rules provide a systematic method for assigning a priority to the four different substituents attached to a stereocenter.[8][9]

-

Rule 1: Priority by Atomic Number: The higher the atomic number of the atom directly attached to the stereocenter, the higher its priority.[8][10]

-

Rule 2: The First Point of Difference: If two or more atoms directly attached to the stereocenter are the same, we move to the next atoms along the substituent chains until a point of difference is found. The substituent with the atom of higher atomic number at this first point of difference receives the higher priority.[8][9]

-

Rule 3: Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[9][11]

Application of CIP Rules to this compound

Let's apply these rules to the stereocenter (C3) of this compound:

The four groups attached to C3 are:

-

-H (Hydrogen)

-

-CH₃ (Methyl group)

-

-CH₂CH₂CH₃ (Propyl group)

-

-CH₂COOH (Carboxymethyl group)

Priority Assignment:

-

-CH₂COOH (Priority 1): The carbon is attached to another carbon. Moving along the chain, the C2 carbon is attached to the C1 of the carboxyl group, which is bonded to two oxygen atoms.

-

-CH₂CH₂CH₃ (Priority 2): The carbon is attached to another carbon. Moving along the chain, the C4 carbon is attached to another carbon (C5). Comparing the atoms attached to C2 (in the carboxymethyl group) and C4 (in the propyl group), the carboxyl carbon (C1) takes precedence over the C5 carbon due to its bonds with oxygen.

-

-CH₃ (Priority 3): The carbon is attached only to hydrogen atoms.

-

-H (Priority 4): Hydrogen has the lowest atomic number.

Determining the 'S' Configuration:

To assign the configuration, we orient the molecule so that the lowest priority group (H) is pointing away from the viewer. Then, we trace the path from priority 1 to 2 to 3. For (S)-3-Methylhexanoic acid, this path is counter-clockwise, hence the 'S' (Sinister) designation.[12][13][14]

References

- 1. purechemistry.org [purechemistry.org]

- 2. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 3. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 4. US7619112B2 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 5. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 6. (R)-3-methyl hexanoic acid, 22328-90-1 [thegoodscentscompany.com]

- 7. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 10. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 11. aklectures.com [aklectures.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

The Unseen Architect: A Technical Guide to 3-Methylhexanoic Acid

This guide provides an in-depth exploration of 3-methylhexanoic acid, a molecule that, while not a household name, plays a significant role in the chemical language of the natural world. From its contribution to the characteristic aroma of goat milk to its presence in human sweat and its potential as an insect pheromone, this branched-chain fatty acid is a fascinating subject of study. This document will delve into the historical context of its discovery, its synthesis, its diverse biological roles, and the analytical techniques used for its characterization, offering valuable insights for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Branched-Chain Fatty Acids

The story of this compound is intrinsically linked to the broader history of fatty acid research. The early 19th century marked the beginning of our understanding of these fundamental biological molecules. In 1823, the French chemist Michel Eugène Chevreul laid the groundwork by isolating the first branched-chain fatty acid, isovaleric acid, from dolphin and porpoise oil[1]. This discovery opened the door to the realization that fatty acids were not just simple straight-chain structures.

However, the precise identification and characterization of individual fatty acids, particularly minor or branched-chain variants, remained a significant challenge for over a century. Early methods relied on fractional distillation of esters and crystallization of metal salts or urea complexes, which were often arduous and lacked the resolution to separate complex mixtures[2].

The true revolution in fatty acid analysis arrived in the mid-1950s with the advent of gas-liquid chromatography (GLC)[2]. This powerful technique, coupled with mass spectrometry (MS), allowed for the separation and identification of individual fatty acids with unprecedented accuracy and sensitivity. It was through the application of these and other modern analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, that the ubiquitous nature and diverse roles of molecules like this compound were fully appreciated[2][3][4].

Physicochemical Properties of this compound

This compound, also known as 3-methylcaproic acid, is a medium-chain fatty acid. Its fundamental properties are summarized in the table below.[5][6][7][8]

| Property | Value |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| CAS Registry Number | 3780-58-3 |

| Appearance | Liquid |

| Classification | Branched-chain fatty acid, Medium-chain fatty acid |

Synthesis of this compound: A Laboratory Perspective

The synthesis of this compound can be achieved through various organic chemistry routes. A common and illustrative method involves a malonic ester synthesis, which allows for the controlled formation of the carbon skeleton.

Experimental Protocol: Malonic Ester Synthesis of this compound[9]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl malonate

-

2-Bromopentane

-

50% aqueous potassium hydroxide solution

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Sodium Ethoxide Formation: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve sodium metal (1.827 mol) in absolute ethanol (500 ml). This reaction is exothermic and produces sodium ethoxide.

-

Malonic Ester Alkylation: To the stirred solution of sodium ethoxide, add ethyl malonate (1.806 mol) in one portion. Subsequently, add 2-bromopentane (1.738 mol) dropwise. The rate of addition should be controlled to maintain a gentle reflux as sodium bromide precipitates. After the addition is complete, reflux the mixture for 3 hours.

-

Saponification: Cool the reaction mixture to room temperature. Slowly add a 50% aqueous potassium hydroxide solution (510 g) dropwise. Gently heat the mixture and reflux for 4 hours to saponify the ester groups.

-

Decarboxylation: After cooling, distill off the ethanol. Add concentrated hydrochloric acid (500 ml) and reflux the mixture for one hour to protonate the carboxylate and facilitate decarboxylation.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract three times with diethyl ether (500 ml each).

-

Combine the ether layers and wash twice with brine (200 ml each).

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

Heat the residue at 180°C until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

-

Distill the resulting crude product under reduced pressure to obtain pure dl-3-methylhexanoic acid.

-

Caption: Malonic ester synthesis of this compound.

Natural Occurrence and Biological Significance

This compound is found in a variety of natural sources, where it often plays a crucial role in chemical communication and flavor profiles.

The Scent of Humanity: A Key Component of Axillary Sweat

One of the most well-documented roles of this compound is its contribution to human body odor. It is a key component of the volatile fatty acids found in axillary (armpit) sweat[9]. The apocrine glands in the armpits secrete a precursor-rich sweat that is initially odorless. The characteristic scent is the result of the metabolic activity of the skin microbiome. Bacteria, such as Staphylococcus epidermidis and species of Corynebacterium, break down non-volatile precursors in sweat to produce a complex mixture of volatile compounds, including this compound[9]. The presence and relative abundance of this and other fatty acids contribute to the individual-specific nature of body odor.

The "Goaty" Note: Flavor Chemistry of Goat Milk

In the realm of food science, this compound is a well-known contributor to the characteristic flavor and aroma of goat milk, often described as "goaty"[10][11]. The concentration of this and other short- and medium-chain fatty acids in goat milk is influenced by factors such as the animal's diet and genetics[11][12][13][14]. While this flavor can be considered desirable in some cheese and dairy products, it can be perceived as an off-flavor in fresh milk by some consumers[10]. Understanding the factors that influence the levels of this compound is therefore of significant interest to the dairy industry.

A Whisper in the Wind: A Potential Role in Insect Communication

Branched-chain fatty acids are a common class of compounds used by insects as pheromones for communication, including sex and aggregation pheromones[15][16][17]. While the specific role of this compound as a primary pheromone in many insect species is still an active area of research, its structural motifs are found in known pheromones. For example, derivatives of branched-chain fatty acids are known to be involved in the courtship behavior of certain moth species[15]. The study of insect chemical ecology continues to reveal the intricate ways in which molecules like this compound mediate interactions between individuals and their environment.

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids like this compound deviates from the typical fatty acid synthesis pathway that produces straight-chain fatty acids. The key difference lies in the initial "primer" molecule used to initiate the fatty acid chain. While straight-chain fatty acid synthesis primarily uses acetyl-CoA as a primer, the synthesis of branched-chain fatty acids utilizes primers derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine)[18][19].

The elongation of the fatty acid chain then proceeds via the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA[19][20]. The incorporation of these branched primers results in the characteristic methyl branches along the fatty acid backbone.

Caption: Generalized biosynthesis of branched-chain fatty acids.

Conclusion

This compound, though a seemingly simple molecule, is a testament to the complexity and elegance of chemical communication and flavor chemistry in the natural world. From its subtle influence on the aroma of dairy products to its role in the intricate language of insects and the personal scent of humans, this branched-chain fatty acid continues to be a subject of scientific inquiry. A thorough understanding of its history, synthesis, and biological functions provides a valuable foundation for researchers across a spectrum of disciplines, from food science and entomology to microbiology and drug development.

References

- 1. History | Cyberlipid [cyberlipid.gerli.com]

- 2. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl hexanoic acid [webbook.nist.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0340509) [hmdb.ca]

- 7. 3-Methyl hexanoic acid [webbook.nist.gov]

- 8. This compound | C7H14O2 | CID 95315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Body odor - Wikipedia [en.wikipedia.org]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. The aroma of goat milk: seasonal effects and changes through heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior [mdpi.com]

- 16. Insect pheromones - Wikipedia [en.wikipedia.org]

- 17. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 20. microbenotes.com [microbenotes.com]

Olfactory Perception of 3-Methylhexanoic Acid Enantiomers: A Technical Guide to Sensory and Molecular Analysis

Foreword

The human olfactory system possesses the remarkable ability to distinguish between subtle variations in molecular structure. Among the most fascinating examples of this chemical acuity is the perception of enantiomers—chiral molecules that are non-superimposable mirror images of each other. While possessing identical physical and chemical properties in an achiral environment, enantiomers can elicit dramatically different olfactory responses, a phenomenon known as enantioselective olfaction. This guide provides an in-depth technical exploration of the sensory and molecular underpinnings of olfactory perception, using the enantiomers of 3-methylhexanoic acid as a focal point. This branched-chain fatty acid is a significant contributor to human axillary odor, making the study of its enantiomers relevant to the fields of fragrance, consumer products, and chemical ecology. For researchers, scientists, and drug development professionals, understanding the principles and methodologies for analyzing chiral odorants is paramount for the rational design of new fragrance ingredients, malodor counteractants, and therapeutic agents targeting the olfactory system.

The Principle of Enantioselective Olfaction

The differential perception of enantiomers is a direct consequence of the chiral nature of the olfactory receptors (ORs) themselves. ORs are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[1] The binding pocket of an OR is a three-dimensional, chiral environment. Consequently, the two enantiomers of a chiral odorant can have different affinities and efficacies for a given OR, leading to distinct patterns of receptor activation. This differential activation at the periphery is then translated into a unique neural code in the olfactory bulb and ultimately interpreted by the brain as two different smells.[1]

A classic example of this is the carvone enantiomers: (R)-(-)-carvone is perceived as spearmint, while (S)-(+)-carvone smells of caraway.[1] This principle extends to a wide range of chiral molecules, including the acidic components of human sweat. While direct and comprehensive sensory data for the enantiomers of this compound is not extensively published, the closely related compound, 3-hydroxy-3-methylhexanoic acid (HMHA), serves as an excellent proxy for understanding the expected perceptual differences.

Odor Profile of a Related Chiral Acid: 3-Hydroxy-3-methylhexanoic Acid

Sensory panel data for the enantiomers of HMHA, a key component of human sweat malodor, clearly demonstrates enantioselective perception.[2][3] These differences are crucial for understanding the overall character of human body odor.[4][5]

| Enantiomer | Reported Odor Descriptors |

| (R)-(-)-3-hydroxy-3-methylhexanoic acid | Cumin spice-like, weak animalic[3] |

| (S)-(+)-3-hydroxy-3-methylhexanoic acid | Armpit-like, strong spicy, cumin spice-like[3] |

This data strongly suggests that the (S)-enantiomer is the more impactful contributor to the characteristic "body odor" scent. This highlights the critical importance of chiral analysis in accurately characterizing complex aromas.

Synthesis and Chiral Separation of this compound Enantiomers

The study of enantioselective olfaction is predicated on the availability of enantiomerically pure compounds. Impurities, especially a small amount of a potent-smelling enantiomer, can drastically alter the perceived odor of the less potent one.[1] Therefore, robust synthetic and separation methodologies are essential.

Synthetic Strategy

A common approach to synthesizing chiral 3-methylalkanoic acids involves the use of chiral auxiliaries or asymmetric hydrogenation.[6][7] A plausible synthetic route for producing a racemic mixture of this compound is outlined below.

Caption: Synthetic pathway for racemic this compound.

Chiral Resolution Protocol

Once the racemic mixture is synthesized, the enantiomers must be separated. This is commonly achieved through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.

Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine resolving agent, such as (R)-(+)-α-methylbenzylamine.

-

Crystallization: Allow the resulting diastereomeric salts to crystallize. The two diastereomers, [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine], will have different solubilities. One will preferentially crystallize out of solution.

-

Separation: Filter the crystals from the mother liquor.

-

Liberation of Enantiomer: Treat the separated crystals with a strong acid (e.g., HCl) to protonate the amine, liberating the enantiomerically enriched this compound. Extract the acid into an organic solvent.

-

Isolation of the Other Enantiomer: Treat the mother liquor from step 3 with a strong acid and extract the other enantiomer.

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of each fraction using chiral gas chromatography (see Section 3.1). Repeat the crystallization process if necessary to achieve >99% e.e.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[8][9] This allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific scent.

Caption: Gas Chromatography-Olfactometry (GC-O) experimental setup.

Protocol for Chiral GC-O Analysis of this compound

This protocol describes the analysis of the separated enantiomers to confirm their odor character and purity.

-

Sample Preparation: Prepare dilute solutions (e.g., 10-100 ppm) of the (R)- and (S)-enantiomers of this compound in a suitable solvent like dichloromethane.

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Chiral Column: A cyclodextrin-based chiral capillary column, such as a Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating fatty acid enantiomers.[8]

-

Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.

-

Injector: Split/splitless injector at 250°C. Inject 1 µL in splitless mode.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes. This program should be optimized for baseline separation of the enantiomers.

-

Effluent Splitter: A 1:1 split ratio between the FID and the olfactometry port.

-

Olfactometry Port: Heated to 230°C and supplied with humidified air to prevent nasal dehydration of the assessor.

-

-

Data Acquisition:

-

The assessor sniffs the effluent from the olfactometry port and records the retention time, duration, intensity, and a detailed description of any perceived odor.

-

Simultaneously, the FID records the chemical signal.

-

-

Data Analysis:

-

Correlate the odor events (aromagram) with the peaks on the chromatogram to assign specific odors to the (R)- and (S)-enantiomers.

-

Assess the enantiomeric purity of each sample by comparing the peak areas in the chromatogram.

-

Molecular Analysis: Deorphanization of Olfactory Receptors

Identifying the specific ORs that respond to this compound enantiomers is key to understanding the molecular basis of their perception. This process, known as deorphanization, typically involves expressing a library of human ORs in a heterologous cell system and then screening them against the odorants of interest.[2][10]

Heterologous Expression of Olfactory Receptors

ORs are notoriously difficult to express functionally in non-neuronal cells, as they often misfold and are retained in the endoplasmic reticulum.[11] To overcome this, several strategies are employed:

-

Receptor Tagging: An N-terminal rhodopsin tag (the first 20 amino acids of bovine rhodopsin) is often fused to the OR sequence to promote cell surface trafficking.

-

Accessory Proteins: Co-expression with receptor-transporting proteins (RTP1 and RTP2) can enhance the cell surface expression of many ORs.

-

Optimized Cell Lines: HEK293 (Human Embryonic Kidney) cells are commonly used due to their high transfection efficiency and robust signaling machinery.

Protocol for Luciferase-Based Functional Assay

This assay measures the activation of the G-protein signaling cascade downstream of the OR.

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Seed cells in a 96-well plate.

-

Transfect the cells with a plasmid cocktail containing:

-

The human OR of interest (with an N-terminal Rho-tag).

-

Plasmids for RTP1 and RTP2.

-

A plasmid for Gαolf (the olfactory-specific G-protein alpha subunit).

-

A reporter plasmid containing a luciferase gene under the control of a CRE (cAMP response element) promoter.

-

-

-

Odorant Stimulation:

-

24 hours post-transfection, replace the medium with a serum-free medium.

-

Prepare serial dilutions of the (R)- and (S)-3-methylhexanoic acid enantiomers.

-

Add the odorant solutions to the cells and incubate for 4-6 hours.

-

-

Luminometry:

-

Lyse the cells and add a luciferase substrate (e.g., luciferin).

-

Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in intracellular cAMP, signifying receptor activation.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the odorant concentration to generate dose-response curves.

-

Calculate the EC₅₀ (half-maximal effective concentration) for each enantiomer on each responsive receptor. A significantly lower EC₅₀ for one enantiomer indicates enantioselective activation.

-

Caption: Luciferase reporter assay signaling pathway.

Conclusion and Future Directions

The study of the olfactory perception of this compound enantiomers exemplifies the intricate relationship between molecular structure and sensory experience. The methodologies outlined in this guide—chiral synthesis and separation, Gas Chromatography-Olfactometry, and heterologous receptor assays—provide a robust framework for dissecting this relationship. While data from related compounds strongly suggest that the (R)- and (S)-enantiomers of this compound will have distinct odor profiles and potencies, further research is required to fully characterize these differences and to deorphanize the specific human olfactory receptors responsible for their detection. Such research will not only deepen our fundamental understanding of olfaction but also provide valuable insights for the development of targeted fragrance and malodor control technologies.

References

- 1. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 3-Hydroxy-3-methylhexanoic acids [leffingwell.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. static.igem.org [static.igem.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Function Relationships of Olfactory and Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylhexanoic acid function in microbial metabolism

An In-Depth Technical Guide to the Function of 3-Methylhexanoic Acid in Microbial Metabolism

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cellular membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and influencing virulence. Among these, this compound, a medium-chain fatty acid, is of significant interest for its potential multifaceted roles in microbial physiology. This technical guide provides a comprehensive overview of the known and putative functions of this compound in microbial metabolism. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to investigate its metabolic pathways, signaling functions, and impact on gene expression. This guide synthesizes current understanding with actionable methodologies to spur further research into this intriguing molecule.

Introduction: The Significance of Branched-Chain Fatty Acids in Microbial Physiology

Bacteria exhibit remarkable adaptability to diverse and often harsh environments. A key aspect of this adaptation lies in their ability to modify the composition of their cell membranes to maintain optimal fluidity and function. Branched-chain fatty acids (BCFAs) are major constituents of the membranes of many prokaryotes, particularly Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes.[1][2] Unlike the straight-chain fatty acids predominant in eukaryotes, BCFAs introduce conformational disorder into the lipid bilayer, thereby increasing membrane fluidity, especially at low temperatures.[3] This property is critical for the survival of psychrotolerant organisms and contributes to stress tolerance and virulence in pathogenic bacteria.[1]

This compound is a specific type of BCFA, a medium-chain fatty acid with a methyl group at the third carbon position.[4] While much of the literature focuses on BCFAs as a class, understanding the specific roles of individual BCFAs like this compound is crucial for a complete picture of microbial metabolic regulation and for identifying novel targets for antimicrobial drug development.

This guide will delve into the established and hypothetical functions of this compound, providing the scientific context and detailed experimental workflows necessary for its comprehensive study.

Core Function: this compound in Maintaining Cell Membrane Fluidity

The primary and most well-established function of BCFAs, including this compound, is the regulation of cell membrane fluidity. The methyl branch disrupts the tight packing of fatty acyl chains in the membrane, lowering the phase transition temperature and maintaining the membrane in a liquid-crystalline state at lower temperatures.[3][5]

Causality Behind Experimental Choices for Membrane Fluidity Analysis

To quantitatively assess the impact of this compound on membrane fluidity, fluorescence polarization assays are a robust and widely used method.[2][4] This technique utilizes a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the lipid bilayer.[4] The degree of polarization of the emitted fluorescence is inversely proportional to the rotational freedom of the probe, which in turn reflects the fluidity of the membrane.

Experimental Protocol: Determination of Membrane Fluidity using Fluorescence Polarization

This protocol details the steps to measure membrane fluidity in a bacterial culture, such as Staphylococcus aureus, in response to supplementation with this compound.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

This compound

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Spectrofluorometer with polarization filters

-

Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

-

Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the growth medium. Divide the culture into two flasks: one control and one supplemented with a sub-lethal concentration of this compound. Continue incubation to allow for incorporation of the fatty acid into the cell membrane.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS to remove any residual medium.

-

DPH Labeling: Resuspend the washed cells in PBS containing a final concentration of 1 µM DPH. Incubate in the dark at room temperature for 30 minutes to allow the probe to incorporate into the bacterial membranes.

-

Fluorescence Polarization Measurement:

-

Transfer the DPH-labeled cell suspension to a quartz cuvette.

-

Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer.

-

Excite the sample with vertically polarized light at 360 nm and measure the emission intensity at 450 nm for both vertically (IVV) and horizontally (IVH) polarized light.

-

Similarly, excite with horizontally polarized light and measure the vertical (IHV) and horizontal (IHH) emission intensities.

-

-

Calculation of Anisotropy (r): Calculate the fluorescence anisotropy using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).

-

Data Interpretation: A lower anisotropy value indicates higher membrane fluidity. Compare the anisotropy values of the control and this compound-supplemented cultures.

Data Presentation

| Treatment | Fluorescence Anisotropy (r) | Standard Deviation |

| Control | [Insert Value] | [Insert Value] |

| This compound | [Insert Value] | [Insert Value] |

Table 1: Representative data table for fluorescence anisotropy measurements.

Visualization of Experimental Workflow

Caption: Workflow for determining the effect of this compound on bacterial membrane fluidity.

Putative Role: this compound as a Signaling Molecule

Beyond its structural role, there is growing evidence that fatty acids can act as signaling molecules in bacteria, participating in cell-to-cell communication systems like quorum sensing.[6] Quorum sensing allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as virulence, biofilm formation, and secondary metabolite production.[7] While N-acyl-homoserine lactones (AHLs) are the canonical quorum sensing signals in Gram-negative bacteria, a diversity of other small molecules, including fatty acids, are emerging as important players in microbial communication.[8]

The potential for this compound to function as a signaling molecule is an exciting area of research. Its structure, a medium-chain fatty acid, is consistent with other known lipid-derived signals.

Investigating a Signaling Role: A Hypothesis-Driven Approach

We hypothesize that this compound can act as an extracellular signal that, upon reaching a threshold concentration, interacts with a bacterial receptor to modulate the expression of target genes. To test this hypothesis, a series of experiments can be designed to identify a cognate receptor and its downstream effects.

Experimental Protocol: Investigating the Transcriptional Response to this compound using RNA-Seq

This protocol outlines the methodology to identify genes that are differentially expressed in response to exogenous this compound, providing clues to its potential signaling function.

Materials:

-

Bacterial strain of interest

-

Growth medium

-

This compound

-

RNA extraction kit

-

DNase I

-

Ribosomal RNA depletion kit

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Step-by-Step Methodology:

-

Experimental Setup: Grow the bacterial strain to early-log phase and split the culture into two groups: a control group and a treatment group to which a defined concentration of this compound is added.

-

Time-Course Sampling: Collect samples from both cultures at multiple time points (e.g., 30, 60, and 120 minutes) post-treatment to capture the dynamic transcriptional response.

-

RNA Extraction and Purification: Immediately stabilize the RNA in the collected samples and perform total RNA extraction using a validated kit. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

rRNA Depletion and Library Preparation: Deplete the ribosomal RNA from the total RNA samples. Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner.

-

Differential Gene Expression Analysis: Use bioinformatic packages such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control.[9]

-

Functional Enrichment Analysis: Perform GO term and KEGG pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by this compound.

-

Visualization of RNA-Seq Workflow

Caption: Workflow for transcriptome analysis of bacterial response to this compound.

Metabolic Pathways Involving this compound

Biosynthesis of this compound

The biosynthesis of BCFAs in bacteria typically starts from branched-chain amino acid precursors. For this compound, the likely precursor is isoleucine. The biosynthesis pathway involves a series of enzymatic reactions that elongate the initial branched-chain acyl-CoA primer.

Proposed Biosynthetic Pathway:

-

Deamination and Decarboxylation: Isoleucine is converted to 2-methylbutyryl-CoA.

-

Chain Elongation: 2-Methylbutyryl-CoA serves as a primer for the fatty acid synthase (FASII) system. Through successive rounds of condensation with malonyl-ACP, reduction, dehydration, and another reduction, the acyl chain is elongated by two carbons in each cycle. The synthesis of a C7 fatty acid would involve one round of elongation.

Visualization of the Proposed Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from isoleucine.

Degradation of this compound

Bacteria are also capable of utilizing fatty acids as a carbon and energy source through the β-oxidation pathway. The degradation of a branched-chain fatty acid like this compound likely follows a modified β-oxidation pathway to handle the methyl branch.

Putative Degradation Pathway:

The degradation would proceed through rounds of oxidation, hydration, oxidation, and thiolytic cleavage, releasing acetyl-CoA in each cycle. The methyl group at the β-position presents a challenge for the standard β-oxidation enzymes, suggesting the involvement of specialized enzymes to bypass or remove this branch.

Experimental Protocol: Analysis of this compound Metabolism by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of fatty acids in biological samples.[1] This protocol describes the analysis of bacterial fatty acid methyl esters (FAMEs).

Materials:

-

Bacterial cell pellets

-

Methanol

-

Acetyl chloride or BF3-methanol

-

Hexane

-

Saturated NaCl solution

-

Internal standard (e.g., heptadecanoic acid)

-

GC-MS system with a polar capillary column

Step-by-Step Methodology:

-

Sample Preparation and Internal Standard Spiking: To a lyophilized bacterial cell pellet, add a known amount of the internal standard.

-

Transesterification: Add 1 ml of methanolic HCl (or BF3-methanol) to the sample. Seal the tube and heat at 80°C for 1 hour to convert the fatty acids to their methyl esters (FAMEs).

-

Extraction: After cooling, add 1 ml of hexane and 1 ml of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases.

-

Sample Collection: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial.

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

Separate the FAMEs on a polar capillary column using an appropriate temperature program.

-

Identify the FAMEs based on their retention times and mass spectra by comparison to a standard library.

-

Quantify the amount of this compound relative to the internal standard.

-

Conclusion and Future Directions

This compound plays a fundamental role in microbial physiology, primarily through its contribution to cell membrane fluidity. This guide has provided a framework for understanding and investigating its functions, from its structural role to its potential as a signaling molecule. The detailed experimental protocols offer a clear path for researchers to explore the biosynthesis, degradation, and regulatory effects of this important branched-chain fatty acid.

Future research should focus on unequivocally establishing the signaling role of this compound, identifying its cognate receptor, and elucidating the downstream regulatory cascade. Furthermore, a detailed characterization of the enzymes involved in its specific degradation pathway will provide a more complete understanding of its metabolic fate. Such knowledge will not only advance our fundamental understanding of microbial metabolism but may also pave the way for the development of novel antimicrobial strategies that target the synthesis or signaling functions of this and other branched-chain fatty acids.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]

- 4. Fluorescence polarization in studies of bacterial cytoplasmic membrane fluidity under environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GitHub - barricklab/brnaseq: Basic analysis of bacterial RNAseq data for differential gene expression [github.com]

- 6. researchgate.net [researchgate.net]

- 7. Quorum sensing intervened bacterial signaling: Pursuit of its cognizance and repression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial Differential Expression Analysis Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Isomers and Stereoisomers of 3-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 3-Methylhexanoic Acid

This compound (CAS 3780-58-3) is a branched-chain fatty acid with the chemical formula C7H14O2.[1][2] Its structure contains a chiral center at the third carbon atom, giving rise to two non-superimposable mirror images known as enantiomers: (R)-3-methylhexanoic acid and (S)-3-methylhexanoic acid. This stereoisomerism is of paramount importance in the fields of drug development, flavor and fragrance science, and chemical synthesis. The distinct three-dimensional arrangement of atoms in each enantiomer dictates its interaction with other chiral molecules, such as biological receptors and enzymes, leading to potentially vast differences in pharmacological activity, metabolic pathways, and sensory perception. This guide provides a comprehensive technical overview of the stereoisomers of this compound, focusing on their properties, synthesis, analysis, and applications as chiral building blocks.

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the individual enantiomers of this compound are crucial for their separation, characterization, and application. While many reported values pertain to the racemic mixture, understanding the properties of the enantiopure forms is essential for stereoselective synthesis and analysis.

| Property | Racemic this compound | (R)-3-Methylhexanoic Acid | (S)-3-Methylhexanoic Acid |

| Molecular Formula | C7H14O2[1][2] | C7H14O2[3] | C7H14O2[4] |

| Molecular Weight | 130.18 g/mol [2] | 130.18 g/mol [3] | 130.18 g/mol [4] |

| CAS Number | 3780-58-3[1][2] | 22328-90-1[3] | 35666-77-4[4] |

| Boiling Point | 215.3 °C (estimated)[5] | 215.3 °C (estimated) | 215.3 °C (estimated) |

| LogP (o/w) | 1.897 - 2.1 (calculated)[2][6] | 2.190 (estimated)[5] | 2.1 (calculated)[4] |

| Synonyms | 3-Methylcaproic acid[1][2] | (3R)-3-methylhexanoic acid[3] | (S)-(-)-3-Methylcaproic acid[4] |

Note: Some of the data for the individual enantiomers are estimated or calculated due to a lack of extensive experimental reports in publicly available literature.

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a key challenge and a critical step for its application in stereospecific synthesis. The primary strategies employed are asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries.

1. Asymmetric Hydrogenation: A powerful method for setting the stereocenter is the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, a related compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), is synthesized via the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine ligand, such as Me-DuPHOS.[1][2][7] This approach achieves high enantiomeric excess (ee). A similar strategy could be adapted for the synthesis of this compound by starting with an appropriately substituted α,β-unsaturated carboxylic acid.

2. Chiral Auxiliary-Mediated Alkylation: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to an achiral substrate to direct a stereoselective transformation. The auxiliary is then removed to yield the chiral product. A common example is the use of Evans oxazolidinone auxiliaries. The substrate is first acylated with the chiral auxiliary. Deprotonation followed by alkylation with a suitable electrophile proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomer of the carboxylic acid.

Experimental Workflow: Asymmetric Synthesis via Chiral Auxiliary

Caption: Workflow for asymmetric synthesis of this compound using a chiral auxiliary.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.

1. Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic carboxylic acids. The racemic this compound is reacted with an enantiomerically pure chiral amine (the resolving agent), such as (R)-1-phenylethylamine, to form a pair of diastereomeric salts.[8]

-

(Racemic this compound) + ((R)-1-phenylethylamine) → [(R)-acid·(R)-amine] + [(S)-acid·(R)-amine]

These diastereomeric salts have different physical properties, including solubility.[6][9] Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from a suitable solvent. The precipitated salt is then isolated, and the chiral amine is removed by treatment with an acid, yielding the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone). Add one equivalent of a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine). Stir the mixture to allow for salt formation.

-

Fractional Crystallization: Cool the solution slowly to induce crystallization. The diastereomeric salt with the lower solubility will precipitate out. The choice of solvent is critical and may require screening to achieve efficient separation.

-

Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2. This protonates the carboxylic acid and converts the chiral amine to its water-soluble salt.

-

Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure to obtain the purified enantiomer.

-

Enantiomeric Excess Determination: Determine the enantiomeric purity of the product using chiral chromatography (HPLC or GC).

2. Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be used for the direct separation of enantiomers on a preparative scale.[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for this purpose.[11] While this method can provide high purity, it is often more expensive and less scalable than diastereomeric salt resolution for large quantities.

Analytical Methods for Enantiomeric Separation

Accurate determination of the enantiomeric excess is crucial. Chiral gas chromatography (GC) and chiral HPLC are the primary analytical techniques for this purpose.

Chiral GC: For volatile compounds like this compound, chiral GC is a highly sensitive method. The acid is often derivatized to a more volatile ester (e.g., methyl or ethyl ester) before analysis. Separation is achieved on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.

Chiral HPLC: Chiral HPLC offers a versatile approach for the separation of this compound enantiomers. Polysaccharide-based columns are widely used. The mobile phase typically consists of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.[11]

Logical Relationship: Analytical Method Selection

Caption: Decision process for selecting an analytical method for enantiomeric separation.

Applications in Drug Development and as Chiral Building Blocks

The primary value of enantiomerically pure this compound in the pharmaceutical industry lies in its use as a chiral building block.[][13][14] The defined stereochemistry at the C3 position is incorporated into larger, more complex molecules, where this specific orientation is critical for the final compound's biological activity. The synthesis of complex molecules often involves the coupling of several chiral fragments, and starting with enantiopure building blocks is more efficient than performing a resolution at a later stage of a multi-step synthesis.

While direct pharmacological applications of this compound itself are not widely documented, its structural motif is present in various biologically active natural products and synthetic compounds. The distinct biological effects of enantiomers are a cornerstone of modern pharmacology. For many chiral drugs, one enantiomer (the eutomer) is responsible for the therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, the ability to synthesize a single enantiomer of a drug is a major focus in drug development.

Flavor and Fragrance Applications

In the flavor and fragrance industry, the stereochemistry of a molecule can have a profound impact on its perceived scent and taste. Although specific odor descriptors for the enantiomers of this compound are not extensively reported, studies on the closely related 3-hydroxy-3-methylhexanoic acid, a component of human sweat, are illustrative. The (S)-enantiomer is described as having a strong spicy, armpit-like odor, while the (R)-enantiomer has a much weaker, animalic, cumin-like scent.[15][16][17][18] This dramatic difference underscores the high stereospecificity of human olfactory receptors and highlights the potential for the (R)- and (S)-enantiomers of this compound to possess distinct and unique flavor and fragrance profiles.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-methylhexanoic acid, are valuable chiral building blocks with significant potential in drug discovery and development, as well as in the flavor and fragrance industry. The ability to produce these compounds in high enantiomeric purity through methods such as asymmetric synthesis and chiral resolution is a critical enabling technology. A thorough understanding of their distinct physicochemical properties and the availability of robust analytical methods for their separation are essential for their effective application. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the importance of versatile chiral synthons like the stereoisomers of this compound will undoubtedly increase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. (R)-3-Methylhexanoic acid | C7H14O2 | CID 11355493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (S)- | C7H14O2 | CID 11228813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-methyl hexanoic acid, 22328-90-1 [thegoodscentscompany.com]

- 6. unchainedlabs.com [unchainedlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 13. This compound | 3780-58-3 [chemicalbook.com]

- 14. [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 3-Hydroxy-3-methylhexanoic acids [leffingwell.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Occurrence of 3-Methylhexanoic Acid

Introduction

3-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is a volatile organic compound with a growing significance across various scientific disciplines. While initially identified as a key contributor to human axillary odor, its natural occurrence extends to the microbial and plant kingdoms, hinting at diverse physiological and ecological roles. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthesis, and its multifaceted functions in different biological systems. For researchers, scientists, and drug development professionals, understanding the origins and biological activities of this molecule can unlock new avenues for research in areas ranging from human physiology and microbiology to chemical ecology and agriculture.

Natural Occurrence of this compound

The presence of this compound in nature is widespread, though its concentration and specific isomeric forms can vary significantly between sources. This section details its occurrence in animals, plants, and microorganisms.

In the Animal Kingdom

The most well-documented source of this compound in the animal kingdom is human axillary sweat. It is a key component of the characteristic "body odor," particularly in Caucasian and some Asian populations[1]. The apocrine glands in the underarm region secrete odorless precursors, which are then metabolized by the skin microbiota, primarily Corynebacterium species, to release volatile fatty acids, including this compound and its derivatives like (E)-3-methyl-2-hexenoic acid and 3-hydroxy-3-methylhexanoic acid[2][3][4]. Quantitative analyses of axillary sweat from healthy men have shown a direct correlation between the levels of 3-hydroxy-3-methylhexanoic acid and the intensity of axillary odor[5][6][7].

Beyond humans, this compound has been identified in the anal sac secretions of domestic cats, where it is part of a complex mixture of short-chain fatty acids believed to play a role in chemical communication[8]. Branched-chain fatty acids are also known to be responsible for the characteristic smell of mutton[9].

In the Plant Kingdom

While the study of branched-chain fatty acids in plants is an emerging field, their presence and importance are becoming increasingly recognized. In several plant families, notably the Solanaceae (which includes tomatoes and peppers), branched-chain acyl groups derived from amino acids like isoleucine are incorporated into specialized metabolites such as acyl sugars and capsaicinoids[9]. While direct quantification of free this compound in many plant tissues is not extensively documented, its precursors and related branched-chain fatty acids are known constituents of various plant structures. For instance, branched-chain fatty acids are found in the cuticular waxes of some plants, contributing to their protective barrier[10]. Furthermore, a derivative, 2-amino-3-methylhexanoic acid, has been identified as a natural elicitor in some plants, inducing resistance against temperature stress and pathogen attacks[11]. Volatile fatty acids, in a broader sense, are also involved in plant-plant and plant-insect interactions, acting as signaling molecules[12][13].

In Microorganisms

Microorganisms are significant producers of this compound and other branched-chain fatty acids. These compounds are often byproducts of amino acid metabolism and can be found in various microbial environments.

-

Bacteria: The gut microbiota is a prominent source of branched-chain fatty acids, including this compound, arising from the fermentation of branched-chain amino acids like leucine and isoleucine[14]. Several bacterial species, including those from the genera Bacillus and Megasphaera, are known to synthesize BCFAs, which are incorporated into their cell membranes to regulate fluidity[15][16]. The production of these acids by skin bacteria, as mentioned earlier, is a clear example of microbial contribution to the animal scent profile.

-

Fungi: Certain fungi are also known to produce this compound. For example, the metabolism of leucine in fungi like Aspergillus nidulans involves pathways that can lead to the formation of related branched-chain compounds[17]. The presence of this compound and its derivatives can also be a result of fungal fermentation in food products. The versatility of fungal metabolism allows for the production of a wide array of organic acids, with the specific products being highly dependent on the fungal species and the available substrate[18][19].

Biosynthesis of this compound

The primary biosynthetic pathway for this compound and other branched-chain fatty acids is intricately linked to the catabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine[20]. This compound is specifically derived from the metabolism of isoleucine. The initial steps of this pathway are conserved across many organisms, from bacteria to humans.

The biosynthesis can be summarized in the following key steps:

-

Transamination: The first step involves the removal of the amino group from isoleucine, catalyzed by a branched-chain aminotransferase (BCAT). This reaction converts isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: The α-keto acid then undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic step removes a carboxyl group as CO2 and results in the formation of 2-methylbutyryl-CoA.

-

Fatty Acid Synthesis Initiation: 2-Methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system.

-

Elongation: The FAS system then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the 2-methylbutyryl-CoA primer. In the case of this compound, one round of elongation occurs.

-

Chain Termination: The final step involves the cleavage of the acyl group from the acyl carrier protein of the FAS complex, releasing the free fatty acid, this compound.

Physiological and Ecological Roles

The functions of this compound and related branched-chain fatty acids are as diverse as their sources.

-

Human Physiology: In humans, beyond its role in body odor, branched-chain fatty acids produced by the gut microbiota are increasingly recognized for their role in metabolic health. They can influence energy homeostasis, glucose metabolism, and immune function[14][21][22][23]. However, abnormal levels of BCFAs and their precursors can be indicative of certain metabolic disorders, such as isovaleric acidemia, which results from a deficiency in an enzyme involved in leucine metabolism[24][25][26].

-

Chemical Communication (Semiochemical): In the broader animal kingdom and particularly in insects, volatile fatty acids like this compound act as semiochemicals—chemicals that mediate interactions between organisms[16][27][28][29][30]. They can function as pheromones for intraspecific communication (e.g., signaling identity or reproductive status) or as kairomones, where they are detected by other species (e.g., predators or parasitoids locating their hosts).

-

Plant Defense and Signaling: In plants, the production of volatile fatty acids can be induced by herbivory and may play a role in direct defense against pathogens or in indirect defense by attracting natural enemies of herbivores. As mentioned, derivatives of this compound can also act as elicitors, priming the plant's immune system[11].

-

Microbial Ecology: For microorganisms, the production of this compound can have various ecological implications. It can be a factor in inter-species competition or symbiosis within a microbial community. In the context of the gut microbiome, the production of BCFAs contributes to the overall metabolic output of the microbiota, which in turn influences host health[31][32][33].

Methodology: Extraction and Quantification of this compound from Microbial Cultures

The accurate quantification of this compound from complex biological matrices requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this purpose due to its high sensitivity and specificity. The following is a detailed protocol for the extraction and analysis of this compound from a bacterial culture.

Experimental Protocol

1. Sample Preparation and Extraction:

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 10 mL) at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube. This fraction will contain the secreted this compound.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or another short-chain fatty acid not present in the sample, such as 2-ethylbutyric acid) to the supernatant.

-

Acidification: Acidify the supernatant to a pH of < 3.0 with a strong acid (e.g., 50% HCl or 5% phosphoric acid) to protonate the carboxylic acid, making it more amenable to solvent extraction[34].

-

Liquid-Liquid Extraction: Add an equal volume of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) to the acidified supernatant. Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Collection of Organic Phase: Carefully transfer the upper organic layer containing the extracted fatty acids to a new, clean vial.

-

Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume of approximately 100 µL.

2. Derivatization (Optional but Recommended for Improved Chromatography):

-

While direct analysis is possible, derivatization can improve peak shape and sensitivity. A common method is silylation.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the concentrated extract.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A polar capillary column, such as a DB-WAX or a column specifically designed for fatty acid analysis (e.g., Agilent J&W FactorFour VF-WAXms), is recommended for good separation of isomers[2]. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injection: 1 µL of the derivatized or underivatized sample is injected in splitless mode.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/minute.

-

Ramp 2: Increase to 240°C at 20°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound and the internal standard.

-

4. Data Analysis and Quantification:

-

Identification: The retention time and mass spectrum of the analyte peak are compared with those of an authentic standard of this compound.

-

Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations of this compound with the same amount of internal standard as the samples. The concentration of this compound in the sample is then calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Quantitative Occurrence of this compound and Related Compounds

| Natural Source | Compound | Concentration Range | Reference |

| Human Axillary Sweat | 3-Hydroxy-3-methylhexanoic acid | Correlates with odor intensity | [5][6][7] |

| Human Axillary Sweat | (E)-3-methyl-2-hexenoic acid | Major odor component | [1][4] |

| Domestic Cat Anal Sacs | 3-Methylpentanoic acid | Component of volatile mixture | [8] |

| Dairy Products | Branched-chain fatty acids (total) | ~2% of total fatty acids | [20] |

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a diverse range of sources and biological functions. From its well-established role as a key component of human body odor to its presence in plants and its production by a variety of microorganisms, this molecule is of significant interest to researchers in numerous fields. Its biosynthesis from the branched-chain amino acid isoleucine provides a clear metabolic origin. The physiological and ecological roles of this compound as a signaling molecule, a metabolic byproduct, and a potential modulator of health are areas of active investigation. The detailed analytical methodology presented here provides a robust framework for the accurate quantification of this compound in biological samples, which is essential for furthering our understanding of its significance in the natural world. As research continues, the full scope of the biological impact of this compound is likely to expand, revealing new opportunities for its application in science and technology.

References

- 1. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]

- 2. gcms.cz [gcms.cz]

- 3. Pharmaceutical Microbiology [pharmamicroresources.com]

- 4. Body odor - Wikipedia [en.wikipedia.org]

- 5. Identification of new odoriferous compounds in human axillary sweat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Olfactory discrimination of anal sac secretions in the domestic cat and the chemical profiles of the volatile compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 10. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 16. plantprotection.pl [plantprotection.pl]

- 17. Fungal metabolic model for type I 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of Metal Ions in Fungal Organic Acid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Novel metabolic and physiological functions of branched chain amino acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]